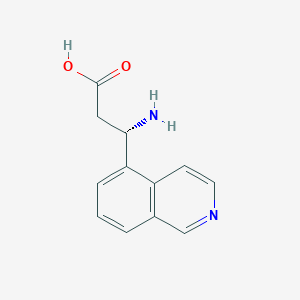

(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid

Description

(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid is a chiral amino acid derivative featuring an isoquinoline moiety attached to the β-carbon of a propanoic acid backbone.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(3S)-3-amino-3-isoquinolin-5-ylpropanoic acid |

InChI |

InChI=1S/C12H12N2O2/c13-11(6-12(15)16)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m0/s1 |

InChI Key |

ZYAHQEKWBMGZPI-NSHDSACASA-N |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline and amino acids.

Formation of Isoquinoline Derivative: The isoquinoline moiety is functionalized to introduce the necessary substituents.

Coupling Reaction: The functionalized isoquinoline is then coupled with an appropriate amino acid derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and isoquinoline groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid has been investigated for its potential as a pharmacological agent. It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. Its structure allows for modification, leading to derivatives that exhibit enhanced efficacy and selectivity.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound can act as antagonists for specific receptors involved in neurotransmission. For instance, studies indicate that certain derivatives may inhibit glutamate receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity and receptor interactions. Its ability to mimic natural substrates makes it a useful tool for understanding metabolic pathways and signaling mechanisms.

Example: Enzyme Inhibition Studies

Inhibitory studies involving this compound have demonstrated its capacity to modulate enzyme activity related to neurotransmitter metabolism. This modulation can provide insights into the biochemical processes underlying various neurological conditions.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions and modifications that yield novel compounds with potential biological activities.

Table 2: Synthetic Applications

| Reaction Type | Application |

|---|---|

| Coupling Reactions | Synthesis of peptide analogs |

| Functional Group Modifications | Development of targeted therapeutics |

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (3S)-3-Amino-3-(5-isoquinolyl)propanoic acid, differing primarily in their aromatic substituents, stereochemistry, or functional groups.

Table 1: Key Structural Comparisons

Physicochemical and Functional Differences

Chlorinated imidazole in introduces both electronegativity and hydrogen-bonding capacity, which may improve binding to polar active sites.

Stereochemistry :

- The (S)-configuration in the target compound contrasts with the (R)-configuration in the pyridine analog , which could lead to divergent interactions with chiral biological targets (e.g., enzymes or transporters).

Functional Groups :

- Boc-protected amines (e.g., ) are often used in peptide synthesis to prevent undesired side reactions, whereas the free amine in the target compound may facilitate direct binding to receptors.

Biological Activity

(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid is a chiral amino acid derivative notable for its isoquinoline moiety, which contributes to its biological activity. This compound has garnered attention in various scientific fields, including medicinal chemistry, neurobiology, and pharmacology, due to its potential interactions with neurotransmitter receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The isoquinoline structure allows this compound to bind to various receptors, particularly those associated with the central nervous system (CNS), such as NMDA receptors. This binding can modulate receptor activity, potentially leading to neuroprotective effects or alterations in neurotransmission pathways .

- Enzyme Inhibition : The compound may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting levels of critical neurotransmitters like glutamate .

Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties in models of cerebral ischemia. For instance, glycine site antagonists of NMDA receptors showed varying degrees of neuroprotection, suggesting that this compound may have similar therapeutic potential .

- Cytotoxicity and Cancer Research : The compound's isoquinoline structure has been associated with cytotoxic activity against cancer cell lines. Studies on related indole derivatives have shown that modifications to the isoquinoline scaffold can enhance anti-cancer properties .

Case Study 1: Neuroprotection in Ischemia Models

In a study evaluating various NMDA receptor antagonists, compounds structurally related to this compound were tested for their ability to provide neuroprotection during induced ischemic events in gerbils. The results indicated that certain antagonists offered significant protection against neuronal death, highlighting the potential role of this compound in neuroprotective therapies .

Case Study 2: Anticancer Activity

Research on pyrrolo[2,1-a]isoquinoline derivatives demonstrated that modifications could lead to potent cytotoxic agents against colon cancer cell lines. These findings suggest that similar modifications to this compound may yield compounds with enhanced anticancer activity .

Table 1: Comparison of Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential NMDA antagonist | |

| Glycine site antagonists | Neuroprotective | |

| Indole derivatives | Cytotoxicity against cancer |

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.